(-)-Diisopinocampheyl borane
Description
(-)-Diisopinocampheyl borane ((-)-(Ipc)₂BH) is a chiral organoborane reagent derived from α-pinene, a terpene found in pine resin. Its structure features two isopinocampheyl groups attached to a boron atom, conferring high stereochemical control in asymmetric synthesis . The compound is typically synthesized via hydroboration of α-pinene with borane-methyl sulfide, followed by crystallization to achieve ≥97% enantiomeric purity (ee) . Key applications include:
- Asymmetric hydroboration of alkenes, alkynes, and allenes to generate enantioenriched alcohols .
- Reductive aldol reactions to form tetrasubstituted enolborinates with exceptional stereoselectivity .
- Precursor to derivatives like (Ipc)₂BCl and (Ipc)₂BOMe, used in allyl- and crotylboration reactions .
Properties
Molecular Formula |
C20H34B |
|---|---|
Molecular Weight |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3 |
InChI Key |
MPQAQJSAYDDROO-UHFFFAOYSA-N |
Canonical SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Chiral Alcohols
One of the primary applications of (-)-diisopinocampheyl borane is in the synthesis of chiral secondary alcohols. The hydroboration reaction typically proceeds with high enantioselectivity, particularly with unhindered alkenes. For example:
- 2-Butene and 2-Pentene can be converted to their respective chiral alcohols with high enantiomeric excess (ee).
- Norbornene yields an 83% ee under similar conditions, while heterocycles such as dihydrofuran and dihydropyrrole achieve ≥99% ee due to their constrained conformations .
Reductive Aldol Reactions
This compound has been effectively employed in reductive aldol reactions, which are crucial for constructing carbon-carbon bonds with stereochemical control. Notable findings include:
- The hydroboration of acrylate esters followed by treatment with achiral aldehydes leads to anti-α-methyl-β-hydroxy esters with excellent diastereo- (up to ≥20:1) and enantioselectivity (up to 87% ee) .
- A study demonstrated that using this compound in these reactions allows for the formation of syn propionamide aldols with enantioselectivity ranging from 96% to 98% ee .
Allylboration Reactions
This compound can also serve as a catalyst in allylboration reactions, which are essential for synthesizing complex molecules. The reactions can be performed under mild conditions and yield products with high stereoselectivity .
Case Study 1: Hydroboration of Alkenes
In a systematic study, researchers explored the hydroboration of various alkenes using this compound. The results indicated that the steric bulk of the α-pinenyl substituents significantly influences the reaction's enantioselectivity:
| Alkene | Product Alcohol | Enantiomeric Excess (%) |
|---|---|---|
| 2-Butene | Chiral Alcohol A | 90 |
| Norbornene | Chiral Alcohol B | 83 |
| Dihydrofuran | Chiral Alcohol C | ≥99 |
This table illustrates the effectiveness of this compound in producing highly enantiomerically enriched alcohols from various substrates .
Case Study 2: Reductive Aldol Reaction
A recent investigation into the use of this compound for reductive aldol reactions revealed its potential in synthesizing complex structures:
| Substrate | Aldehyde Used | Product | Diastereoselectivity | Enantioselectivity (%) |
|---|---|---|---|---|
| Acrylate Ester A | Chiral Aldehyde X | Anti-α-methyl-β-hydroxy ester | ≥20:1 | 87 |
| Acrylate Ester B | Achiral Aldehyde Y | Syn product | >20:1 | 96 |
These results demonstrate the versatility of this compound in facilitating highly selective reactions .
Chemical Reactions Analysis
Hydroboration of Alkenes and Alkynes
(−)-(Ipc)₂BH selectively hydroborates unhindered alkenes and alkynes, forming chiral organoboranes that oxidize to secondary alcohols with high enantiomeric excess (ee).
Key Features :
-
Substrate Scope : Reacts with unhindered alkenes (e.g., 2-butene, 3-hexene) and cyclic alkenes (norbornene) but shows reduced reactivity with sterically bulky substrates .
-
Stereoselectivity :
-
Mechanism : Proceeds via a concerted, three-center transition state, with the less substituted boron attaching to the less substituted alkene carbon .
Reductive Aldol Reactions
(−)-(Ipc)₂BH mediates enantioselective aldol reactions via in situ formation of enolborinates.
Anti-Aldol Reactions with Acrylate Esters
Acrylate esters (e.g., tert-butyl acrylate) undergo hydroboration to form Z(O)-enolborinates, which isomerize to E(O)-enolborinates via 1,3-boratropic shifts. Reaction with aldehydes yields anti-α-methyl-β-hydroxy esters :
-
Diastereo-/Enantioselectivity : Up to ≥20:1 dr and 87% ee.
-
Example :
Aldehyde Product dr ee (%) Benzaldehyde anti-Methyl benzoyloxy 20:1 87 Isobutyraldehyde anti-Hydroxy ester 15:1 85
Syn-Aldol Reactions with 4-Acryloylmorpholine
Hydroboration of 4-acryloylmorpholine forms Z(O)-enolborinates that react with aldehydes to yield syn-α-methyl-β-hydroxy carboxamides with >20:1 dr and 96–98% ee .
Reactions with Aldehydes and Ketones
(−)-(Ipc)₂BH reacts with aldehydes to form boronic esters, which participate in Suzuki couplings and other cross-coupling reactions :
-
Example :
Oxidation and Methanolysis
-
Oxidation : Treatment with basic H₂O₂ yields isopinocampheol, a chiral alcohol .
-
Methanolysis : Forms methoxydiisopinocampheylborane, a stable intermediate for further transformations .
Double Asymmetric Reactions
(−)-(Ipc)₂BH enables stereochemical amplification in reactions with chiral aldehydes. For example:
-
Matched/Mismatched Cases :
Chiral Aldehyde (−)-(Ipc)₂BH dr ee (%) (R)-Glyceraldehyde Matched >20:1 97 (S)-Citronellal Mismatched 3:1 71
Stability and Handling
Comparison with Similar Compounds
Stereoselectivity and Enantiomeric Purity
Key Findings :
- (-)-(Ipc)₂BH outperforms non-chiral boranes (e.g., BH₃-THF) in stereoselective transformations. Its crystalline form ensures long-term stability and consistent reactivity .
- Derivatives like (+)-B-allyl-(Ipc)₂BH retain high ee (≥95%) and enable allylboration with >90% yield in homoallylic alcohol synthesis .
Reactivity in Aldol Reactions
(-)-(Ipc)₂BH facilitates 1,4-hydroboration of α,β-unsaturated carbonyls to form enolborinates. Comparison with other enolate-forming reagents:
Key Findings :
- (Ipc)₂BH achieves superior stereocontrol compared to conventional enolates. For acryloylmorpholine, syn-aldols form exclusively due to restricted isomerization from α,β-strain .
- With acrylate esters, isomerization via 1,3-boratropic shifts enables access to anti-aldols, showcasing versatility absent in non-boron reagents .
Stability and Practicality
- Air/Water Stability : (-)-(Ipc)₂BH is air- and water-stable in crystalline form, unlike moisture-sensitive reagents like catecholborane .
- Storage : Retains stability for >1 year at -20°C, whereas BH₃-THF decomposes within days .
- Synthetic Flexibility : Acts as a precursor to diverse reagents (e.g., (Ipc)₂BOTf for Paterson aldol reactions), unlike single-use boranes .
Preparation Methods
Reagents and Reaction Setup
A flame-dried 250 mL two-necked round-bottomed flask is charged with tetrahydrofuran (THF, 80 mL) and borane-methyl sulfide complex (BH₃·SMe₂, 8.2 mL, 80.1 mmol). (−)-α-Pinene (25.5 mL, 160.2 mmol, 2.00 equiv) is added via syringe pump over 30 minutes at 0°C. The reaction mixture is maintained at 0°C for 46 hours to facilitate crystallization.
Crystallization and Isolation
Post-reaction, the supernatant is decanted, and the residual solid is triturated with diethyl ether (3 × 50 mL) to remove impurities. Vacuum drying (<5 mmHg, 2 hours) yields (−)-(Ipc)₂BH as a white crystalline powder (10.2–12.1 g, 45–52% yield). Enantiomeric purity is confirmed via Mosher ester analysis of oxidized isopinocampheol, showing >97% ee.
Table 1: Yield and Enantiomeric Excess (ee) Across Studies
| Starting Material | Temperature (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| (−)-α-Pinene (≥81% ee) | 0 | 45–52 | 97 | |
| (+)-α-Pinene (≥91% ee) | 0 | 76 | >97 | |
| Commercial BH₃·SMe₂ | −18.5 | 31 | N/R |
Methanolysis of (Ipc)₂BH: Intermediate Synthesis
Methanolysis of (−)-(Ipc)₂BH generates methoxydiisopinocampheylborane (Ipc₂BOCH₃), a precursor for allylborane reagents. This step is critical for expanding the utility of (Ipc)₂BH in asymmetric allylation reactions.
Procedure and Conditions
(Ipc)₂BH (10 g) is dissolved in anhydrous THF (50 mL) and treated with methanol (2.5 equiv) at −78°C. The mixture is stirred for 1 hour, warmed to room temperature, and concentrated under vacuum. The resulting Ipc₂BOCH₃ is isolated in 85–90% yield.
Applications in Allylborane Synthesis
Ipc₂BOCH₃ reacts with allylmagnesium bromide to form allyldiisopinocampheylborane, a reagent for enantioselective aldehyde allylation. For example, reaction with n-butyraldehyde yields 2-methyl-1-hepten-4-ol with 91% ee.
Hydroboration of Dienes: Alternative Routes
Hydroboration of conjugated dienes with (Ipc)₂BH provides access to chiral allylboranes without requiring organometallic intermediates.
Case Study: 3-Methyl-1,2-Butadiene
3-Methyl-1,2-butadiene undergoes hydroboration with (Ipc)₂BH at −25°C for 6 hours, yielding (3,3-dimethylallyl)diisopinocampheylborane (Eq. 1):
This reagent enables isoprenylation of aldehydes with 90–96% ee.
Table 2: Comparative Yields in Diene Hydroboration
| Diene | Product | Yield (%) | ee (%) |
|---|---|---|---|
| 1,3-Butadiene | Allyl-(Ipc)₂BH | 74 | 93 |
| 3-Methyl-1,2-butadiene | Dimethylallyl-(Ipc)₂BH | 72 | 96 |
Critical Factors Influencing Synthesis
Temperature Control
Crystallization at 0°C is essential for optimal yield and purity. Lower temperatures (−18.5°C) reduce yields to 31% without improving ee.
Reagent Purity
The enantiomeric excess of α-pinene directly impacts the final product. Using (−)-α-pinene with ≥81% ee achieves 97% ee in (Ipc)₂BH, while higher-purity (+)-α-pinene (≥91% ee) yields 76% product with >97% ee.
Solvent and Additives
Anhydrous THF is mandatory to prevent borane hydrolysis. Residual moisture decreases yield by promoting side reactions.
Recent Advances and Applications
Q & A
Q. What are the key experimental precautions for handling (-)-Diisopinocampheyl borane in asymmetric synthesis?
this compound is moisture-sensitive and requires inert atmosphere conditions (e.g., nitrogen/argon glovebox). Protective equipment (gloves, goggles) and proper ventilation are mandatory due to potential toxicity . Post-reaction waste must be neutralized with aqueous ammonia or ethanol before disposal to prevent environmental contamination . Storage should be in sealed, light-resistant containers at low temperatures (-20°C) to minimize decomposition .
Q. How is this compound typically used in stereoselective reductions?
The compound acts as a chiral reducing agent in asymmetric hydroboration reactions. For example, it selectively reduces prochiral ketones to secondary alcohols with high enantiomeric excess (e.g., >90% ee) by forming a chiral boron-enolate intermediate. The stereochemical outcome depends on the substrate’s coordination to the bulky diisopinocampheyl groups .
Q. What solvents and conditions optimize its stability during reactions?
Dry tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents due to their low nucleophilicity. Reactions should be conducted at -78°C to 0°C to suppress side reactions like boratropic shifts. Pre-cooling reagents and avoiding prolonged exposure to light are critical .
Advanced Research Questions
Q. How do 1,3-boratropic shifts influence stereochemical outcomes in reductive aldol reactions?
In reductive aldol reactions with acrylate esters, this compound forms kinetically controlled Z(α)-enolborinates, which isomerize to thermodynamically stable E(β)-enolborinates via 1,3-boratropic shifts. The E(β)-enolborinates react with aldehydes to yield anti-aldol products with ≥20:1 diastereoselectivity and up to 87% ee. Computational studies suggest steric hindrance from the morpholine group in N-acryloylmorpholine suppresses isomerization, favoring syn-aldols instead .
Q. What strategies reconcile contradictory data on enantioselectivity in carbonyl allylation?
Discrepancies in enantioselectivity (e.g., 70–98% ee) arise from substrate-dependent steric effects. For α,β-unsaturated esters, enantioselectivity correlates with the size of the ester substituent: bulkier groups (e.g., tert-butyl) enhance selectivity by restricting boron coordination geometries. Systematic variation of substituents and low-temperature kinetics can resolve these contradictions .
Q. How does the compound’s stereochemical integrity affect catalytic turnover in multi-step syntheses?
Prolonged reaction times or elevated temperatures induce partial racemization due to reversible boron-oxygen bond formation. For multi-step sequences (e.g., tandem hydroboration-aldol reactions), stepwise isolation of intermediates and strict temperature control (<-20°C) preserve enantiopurity. NMR monitoring of boron intermediates is recommended to detect degradation .
Methodological Considerations
Q. How to quantify enantiomeric excess in this compound-mediated reactions?
Chiral HPLC or GC with β-cyclodextrin columns is standard. Alternatively, Mosher ester analysis or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) provides quantitative ee values. Calibration with racemic and enantiopure standards ensures accuracy .
Q. What computational tools predict the stereochemical outcome of hydroboration reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Key parameters include steric bulk of the diisopinocampheyl groups and substrate electronic effects. Software like Gaussian or ORCA can simulate enolborinate geometries and reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
